エチルアミン塩酸塩

概要

説明

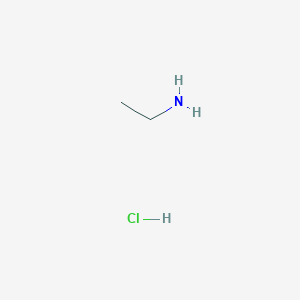

Ethylamine hydrochloride, also known as ethanamine hydrochloride, is an organic compound with the chemical formula C₂H₇N·HCl. It is a colorless to white crystalline solid that is highly soluble in water. This compound is widely used in various chemical reactions and industrial applications due to its reactivity and versatility.

科学的研究の応用

Ethylamine hydrochloride has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of various compounds.

Biology: Utilized in the preparation of buffers and as a precursor for the synthesis of biologically active molecules.

Medicine: Employed in the synthesis of pharmaceuticals, including local anesthetics and antihistamines.

Industry: Used in the production of rubber accelerators, pesticides, and corrosion inhibitors.

作用機序

Target of Action

Ethylamine hydrochloride, also known as ethanamine hydrochloride, is an organic compound with the formula C2H8ClN Amines, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Ethylamine, the base form of ethylamine hydrochloride, is a nucleophilic base, similar to amines . It can accept a proton (H+) from an acid to form an ammonium ion . For example, with hydrochloric acid, you would end up with a solution containing ethylammonium chloride . This reaction is a typical behavior of amines where the nitrogen’s lone pair electrons are involved .

Biochemical Pathways

Amines are known to participate in various biochemical reactions, including the formation of ammonium compounds with halogen derivatives . In the case of incomplete metabolism, ethylamine can accumulate in high extracellular quantities, limiting the growth of the bacterium and weakening ATP regeneration, thereby inhibiting the synthesis of certain compounds .

Pharmacokinetics

It’s known that ethylamine, the base form of ethylamine hydrochloride, is a colorless gas that condenses just below room temperature to a liquid miscible with virtually all solvents . This suggests that it could have good bioavailability due to its solubility.

Result of Action

The reaction of amines with acids, such as ethylamine with hydrochloric acid, results in the formation of ammonium ions . This reaction could potentially alter the pH balance in a biological system, leading to various physiological effects.

Action Environment

The action, efficacy, and stability of ethylamine hydrochloride can be influenced by various environmental factors. For instance, it’s known to be hygroscopic, meaning it can absorb moisture from the environment . It’s soluble in water and miscible with virtually all solvents . It’s also known to have a strong ammonia-like odor . Therefore, factors such as humidity, temperature, and pH could potentially influence its action and stability.

生化学分析

Biochemical Properties

Ethylamine plays a foundational role in understanding the behavior of various biological molecules. Its basicity and nucleophilic properties are analogous to those of the amino groups in amino acids and proteins . It is involved in reactions anticipated for a primary alkyl amine, such as acylation and protonation .

Molecular Mechanism

Ethylamine undergoes reactions anticipated for a primary alkyl amine, such as acylation and protonation. It can react with sulfuryl chloride followed by oxidation of the sulfonamide to give diethyl diazene . Ethylamine may be oxidized using a strong oxidizer such as potassium permanganate to form acetaldehyde .

Metabolic Pathways

Ethylamine is involved in the synthesis of theanine, a unique nonproteinogenic amino acid in tea. Theanine is synthesized from glutamate, ethylamine, and ATP . Ethylamine is also produced on a large scale by two processes: most commonly, ethanol and ammonia are combined in the presence of an oxide catalyst .

準備方法

Synthetic Routes and Reaction Conditions: Ethylamine hydrochloride can be synthesized through several methods:

Reaction of Ethylamine with Hydrochloric Acid: The most straightforward method involves the reaction of ethylamine (C₂H₇N) with hydrochloric acid (HCl) to form ethylamine hydrochloride (C₂H₇N·HCl). The reaction is typically carried out in an aqueous solution. [ \text{C}_2\text{H}_7\text{N} + \text{HCl} \rightarrow \text{C}_2\text{H}_7\text{N·HCl} ]

Industrial Production Methods:

Reductive Amination: Ethylamine can be produced industrially by the reductive amination of acetaldehyde with ammonia in the presence of hydrogen and a catalyst. The resulting ethylamine is then reacted with hydrochloric acid to form ethylamine hydrochloride. [ \text{CH}_3\text{CHO} + \text{NH}_3 + \text{H}_2 \rightarrow \text{C}_2\text{H}_7\text{N} + \text{H}_2\text{O} ] [ \text{C}_2\text{H}_7\text{N} + \text{HCl} \rightarrow \text{C}_2\text{H}_7\text{N·HCl} ]

Types of Reactions:

-

Acid-Base Reactions: Ethylamine hydrochloride can react with bases to form ethylamine and the corresponding salt. [ \text{C}_2\text{H}_7\text{N·HCl} + \text{NaOH} \rightarrow \text{C}_2\text{H}_7\text{N} + \text{NaCl} + \text{H}_2\text{O} ]

-

Substitution Reactions: Ethylamine hydrochloride can undergo nucleophilic substitution reactions where the ethylamine group acts as a nucleophile.

Common Reagents and Conditions:

Hydrochloric Acid: Used to form ethylamine hydrochloride from ethylamine.

Sodium Hydroxide: Used to liberate ethylamine from ethylamine hydrochloride.

Major Products:

Ethylamine: Formed when ethylamine hydrochloride reacts with a base.

Salts: Such as sodium chloride, formed as by-products in acid-base reactions.

類似化合物との比較

Ethylamine hydrochloride can be compared with other similar compounds such as:

Methylamine Hydrochloride (CH₃NH₂·HCl): Similar in structure but with one less carbon atom. It has similar reactivity but different physical properties.

Diethylamine Hydrochloride (C₄H₁₁N·HCl): Contains an additional ethyl group, making it bulkier and affecting its reactivity and solubility.

Triethylamine Hydrochloride (C₆H₁₅N·HCl): Contains three ethyl groups, further increasing its bulk and altering its chemical behavior.

Uniqueness of Ethylamine Hydrochloride:

Versatility: Ethylamine hydrochloride’s balance of size and reactivity makes it a versatile reagent in both laboratory and industrial settings.

Solubility: Its high solubility in water and other solvents makes it easy to handle and use in various reactions.

生物活性

Ethylamine hydrochloride (C₂H₇N·HCl) is a primary amine that has garnered attention due to its diverse biological activities and applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of ethylamine hydrochloride, examining its mechanisms, effects on biological systems, and relevant case studies.

Ethylamine hydrochloride appears as a white crystalline solid, highly soluble in water, and possesses a strong ammonia-like odor. The compound is formed through the reaction of ethylamine with hydrochloric acid, resulting in the protonation of the amine group, which enhances its solubility in aqueous solutions .

Molecular Characteristics:

Mechanisms of Biological Activity

Ethylamine hydrochloride exhibits several biological activities primarily due to its role as a precursor for neurotransmitters and its interaction with various biological systems:

-

Neurotransmitter Precursor:

Ethylamine is involved in the synthesis of neurotransmitters, influencing pathways related to mood and cognition. Its derivatives have been studied for their effects on N-Methyl-D-Aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and memory function . -

Interaction with NMDA Receptors:

Research indicates that compounds derived from ethylamine can mimic the effects of certain recreational drugs by interacting with NMDA receptors, suggesting potential implications for understanding addiction and neuropharmacology . -

Antimicrobial Properties:

Ethylamine and its derivatives have shown antibacterial and antifungal activities. For instance, Schiff base complexes derived from ethylamine have demonstrated significant biological activities against various pathogens, highlighting their potential as therapeutic agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of ethylamine hydrochloride and its derivatives:

-

Study on NMDA Receptor Interaction:

A study published in Bioorganic & Medicinal Chemistry Letters explored the interaction of ethylamine derivatives with NMDA receptors, demonstrating their potential to modulate receptor activity. This research suggests that these compounds could be valuable in developing treatments for neurological disorders. -

Antimicrobial Activity Assessment:

A recent study evaluated the antimicrobial properties of Schiff base complexes derived from ethylamine. The findings indicated that these complexes exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of ethylamine hydrochloride compared to other amines:

| Compound | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Ethylamine Hydrochloride | C₂H₇N·HCl | Highly soluble; precursor for neurotransmitters | NMDA receptor modulation; antimicrobial |

| Methylamine | CH₃NH₂ | Smaller size; used in industrial processes | Limited direct biological activity |

| Propylamine | C₃H₇NH₂ | Longer alkane chain; different reactivity profile | Antimicrobial properties |

| Butylamine | C₄H₉NH₂ | More hydrophobic; used in rubber production | Limited biological studies |

| Dimethylamine | (CH₃)₂NH | Tertiary amine; different steric hindrance effects | Neuroactive properties |

特性

IUPAC Name |

ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBDWHCCBGMXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-04-7 (Parent) | |

| Record name | Ethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060323 | |

| Record name | Ethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Ethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000362 [mmHg] | |

| Record name | Ethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

557-66-4 | |

| Record name | Ethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70CJ09IE3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ethylamine hydrochloride has the molecular formula C2H7N•HCl and a molecular weight of 81.54 g/mol.

A: Yes, several studies utilize spectroscopic techniques to characterize ethylamine hydrochloride and related compounds. For example, [] utilizes 1H NMR and 13C NMR, UV, IR, and elemental analyses to confirm the structures of synthesized bis-Mannich bases and their piperidinol hydrochloride derivatives. Another study [] uses 1H NMR to determine the optimal conditions for the in situ formation and storage of chloroethylaziridine, a compound derived from bis(2-chloroethyl)amine hydrochloride.

A: Research on sigma(1) ligands designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride (NE-100) reveals that the alkyl group on the 1-position carbon of 2-[4-methoxy-3-(2-phenylethyl)phenyl]ethylamine derivatives influences sigma(1) binding affinity. Specifically, compounds with a butyl or 3-methybutyl group at this position, such as NE-537 and NE-535, exhibit potent and selective sigma(1) affinity [, ].

A: Studies have shown that the presence of olefinic bonds in Mannich bases generally enhances their cytotoxicity compared to analogues lacking this functional group []. Additionally, converting bis Mannich bases to their corresponding piperidine derivatives, such as 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, significantly increases their potency against murine and human tumor cells [].

A: Ethylamine hydrochloride can be used as a surface modifier for graphene oxide. One study successfully grafted poly(methyl methacrylate) (PMMA) brushes onto graphene oxide using a novel initiator containing an ethylamine hydrochloride moiety. The resulting PMMA-decorated graphene oxide exhibited high dispersibility and formed lyotropic liquid crystals in suspension [].

A: Yes, ethylamine hydrochloride is a versatile building block in organic synthesis and has been used in the preparation of various pharmaceuticals. For instance, it serves as a key intermediate in synthesizing [1,2-3H]apadenoson, an adenosine A2a receptor agonist []. It is also used in the synthesis of ritodrine hydrochloride, a drug used to stop premature labor [].

ANone: The stability of ethylamine hydrochloride can vary depending on factors such as temperature, pH, and the presence of other chemicals. While specific stability data for ethylamine hydrochloride might require further investigation, its use as a reagent and intermediate in various synthetic procedures suggests reasonable stability under controlled conditions.

ANone: Various analytical techniques are employed to characterize ethylamine hydrochloride and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to determine the structure and purity of synthesized compounds [, , ].

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and confirm the structure of compounds [].

- Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to analyze the electronic transitions within molecules and can be applied for quantification purposes [].

- Elemental Analysis: This method determines the percentage composition of elements in a compound, confirming its purity and elemental composition [].

- Mass Spectrometry (MS): MS is used to determine the molecular weight and identify fragmentation patterns of compounds, providing valuable structural information [, ].

- High-Performance Liquid Chromatography (HPLC): This technique is widely used to separate, identify, and quantify compounds in a mixture [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。